ethyl 3-{[(2,5-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate
Description
Ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate is a synthetic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-4-25-19(24)18-17(14-7-5-6-8-15(14)21-18)23-20(26)22-16-11-12(2)9-10-13(16)3/h5-11,21H,4H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSVRVVEAOOZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-{[(2,5-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the ethyl ester and the carbamothioylamino group.
Industrial production methods for such compounds often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Overview
The compound features an indole core, characterized by a fused benzene and pyrrole ring, which is modified by an ethoxycarbonyl group and a carbamothioyl moiety. These modifications enhance its reactivity and biological activity. The synthesis of this compound can be achieved through several chemical pathways, including reactions involving p-toluidine and ethyl 2-ethylacetoacetate, leading to various derivatives that can be further modified for specific applications.
Anticancer Properties
Research indicates that compounds within the indole class, including ethyl 3-{[(2,5-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate, may exhibit significant anticancer properties. For instance, studies have demonstrated that related indole derivatives show antimitotic activity against human tumor cells, with compounds displaying mean growth inhibition values suggesting their potential as anticancer agents . The mechanism of action is often linked to their interaction with specific biological targets such as enzymes or receptors involved in cancer cell proliferation.
Antimicrobial Activity
The compound's structural features suggest potential applications in antimicrobial therapy. Indole derivatives are known for their ability to inhibit bacterial growth and have been explored as scaffolds for developing new antimicrobial agents. The presence of the dimethylphenyl group may enhance lipophilicity, facilitating better penetration into bacterial cells and increasing efficacy against multidrug-resistant pathogens .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For example:
- NMR Analysis : Provides insights into the hydrogen environments within the molecule.
- IR Spectroscopy : Identifies functional groups like carbonyls and amines.
- Mass Spectrometry : Confirms molecular weight and structure.
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting specific pathways in tumor cells.
- Antimicrobial Agent : Potentially effective against resistant bacterial strains.
- Drug Development : Serves as an intermediate in the synthesis of more complex bioactive molecules.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of indole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant growth inhibition rates, suggesting its viability as a candidate for further development into a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds demonstrated that modifications to the indole structure could enhance activity against Gram-positive bacteria. This highlights the importance of structural diversity in developing effective antimicrobial agents based on indole derivatives .
Mechanism of Action
The mechanism of action of ethyl 3-{[(2,5-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of ethyl 3-{[(2,5-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-{[(2,5-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. Indole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
The presence of the indole core, carboxylate group, and carbamothioyl moiety contributes to its biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with indole derivatives, including:
- Antiviral Activity : Indole derivatives have shown promise as inhibitors of viral enzymes. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on HIV-1 integrase, with some derivatives exhibiting IC₅₀ values in the low micromolar range .
- Anticancer Potential : Research indicates that certain indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways and interaction with DNA .
Antiviral Activity
A study focused on indole-2-carboxylic acid derivatives demonstrated that modifications at specific positions on the indole ring significantly enhanced antiviral activity against HIV-1 integrase. The introduction of substituents at the C3 position improved binding affinity and inhibitory potency, with IC₅₀ values ranging from 0.13 to 6.85 μM for optimized compounds .
| Compound | IC₅₀ (μM) | Description |
|---|---|---|
| Compound 1 | 32.37 | Parent compound showing moderate activity |
| Compound 20a | 0.13 | Optimized derivative with significant inhibition |
Anticancer Activity
In another investigation, derivatives of this compound were tested against various cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis in a dose-dependent manner.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 15.6 | Induction of apoptosis |
| MCF-7 (breast cancer) | 10.4 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Indole Core : Essential for biological activity due to its ability to interact with various biomolecules.
- Carbamothioyl Group : Enhances binding affinity to target enzymes and may influence metabolic stability.
- Substituents on the Phenyl Ring : Variations in substituents can lead to significant changes in activity profiles.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts at the molecular level with targets such as HIV integrase. The indole nitrogen and carboxyl group were found to chelate metal ions within the active site, facilitating stronger binding interactions .
Q & A
Q. What are the recommended synthetic routes for ethyl 3-{[(2,5-dimethylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate, and what key reaction conditions should be optimized?
Methodological Answer: A common approach involves coupling ethyl indole-2-carboxylate derivatives with thiourea intermediates. For example:
- Step 1: Synthesize the indole-2-carboxylate core via esterification of indole-2-carboxylic acid (as in ).
- Step 2: Introduce the thiourea moiety by reacting the indole intermediate with 2,5-dimethylphenyl isothiocyanate under reflux in acetic acid with sodium acetate as a base (analogous to ).
- Key Conditions: Optimize reaction time (3–5 hours), temperature (reflux at ~110°C), and stoichiometry (1.1:1 molar ratio of aldehyde to thiourea precursor) to maximize yield and minimize by-products. Purification typically involves recrystallization from DMF/acetic acid mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: Analyze and NMR spectra for diagnostic peaks:
- Indole NH proton (~12.5 ppm in DMSO-) ().
- Ethyl ester protons (quartet at ~4.2–4.3 ppm, triplet at ~1.3 ppm).
- Thiourea NH signals (broad peaks between 9–11 ppm).
- X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation from ethanol), confirm the molecular geometry and hydrogen-bonding patterns (e.g., thiourea N–H···O interactions) (see for analogous structural validation).
- Purity Assessment: Use HPLC with UV detection (λ ~300 nm, similar to indole derivatives in ) and compare retention times against standards .
Q. What are the solubility profiles and storage recommendations to ensure compound stability during experimental workflows?
Methodological Answer:
- Solubility: The compound is likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or acetic acid, based on structural analogs (). Test solubility gradients using 10 mg/mL increments.
- Storage: Store at –20°C in amber vials under inert atmosphere (N or Ar) to prevent oxidation of the thiourea group. Monitor stability via periodic TLC or HPLC ( recommends similar protocols for indole carboxylates) .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between theoretical and observed NMR data for thiourea-substituted indole derivatives?
Methodological Answer:
- Tautomerism Analysis: Thiourea groups can exhibit thione-thiol tautomerism. Use variable-temperature NMR (e.g., 25°C to 60°C) to identify dynamic equilibria.
- DFT Calculations: Compare experimental chemical shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA). Adjust solvent models (e.g., PCM for DMSO) to improve accuracy ( used computational validation for analogous structures).
- By-product Identification: If unexpected peaks persist, employ LC-MS to detect impurities (e.g., hydrolyzed ester or desulfurized products) .
Q. How can computational chemistry be integrated with experimental data to predict and rationalize the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Reactivity Prediction: Use molecular docking or frontier molecular orbital (FMO) analysis to evaluate nucleophilic/electrophilic sites. For example, the indole C3 position is prone to electrophilic substitution, while the thiourea group may act as a hydrogen-bond donor ( highlights similar reactivity in indole-thiazole hybrids).
- Mechanistic Studies: Combine DFT-based transition-state modeling with kinetic experiments (e.g., Arrhenius plots) to probe reaction mechanisms (e.g., cyclization or cross-coupling pathways).
- Validation: Cross-reference computational results with experimental outcomes, such as regioselectivity in functionalization reactions .
Q. What methodologies are recommended for assessing the environmental impact and degradation pathways of this compound in ecotoxicological studies?
Methodological Answer:
- Abiotic Degradation: Conduct hydrolysis studies at varying pH (3–10) and temperatures (20–50°C). Monitor degradation products via LC-MS (e.g., cleavage of the ester or thiourea group).
- Biotic Degradation: Use microbial consortia from soil/water samples (’s Project INCHEMBIOL framework). Measure half-lives under aerobic/anaerobic conditions.
- Ecotoxicology: Perform acute toxicity assays (e.g., Daphnia magna or algal growth inhibition) and bioaccumulation studies (logP estimation via HPLC) to assess environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
